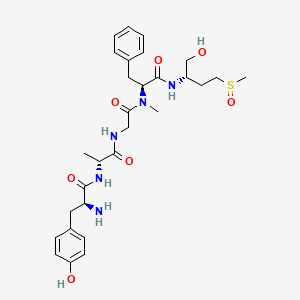
D-Ala2,MePhe4,Met5(O))enkephalinol
Overview
Description
“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S . It is a full agonist of the μ-opioid receptor, which is encoded by the OPRM1 gene and has a predominant expression in reward-processing areas of the brain .
Synthesis Analysis
The conformational space of the potent mu-selective opioids [D-Ala2,MePhe4,Gly-ol5]enkephalin (DAGO) and [D-Ala2,MePhe4,Met(O)-ol5]enkephalin (FK 33-824) has been analyzed by 1H-NMR spectroscopy and theoretical calculations involving systematic conformational searching and energy minimizations .Molecular Structure Analysis
The NMR results and theoretical calculations point towards folded low energy conformations characterized by a beta II-type turn around Gly3-MePhe4. For the trans isomer, a Tyr1-MePhe4 phenyl ring separation between 8.5 and 12.5 A was accompanied by proximity between the D-Ala2 side chain and the C-terminal in low energy conformations .Chemical Reactions Analysis
In molecular terms, Tyr and Phe bind the receptor, and the glycine pair acts as a spacer. These peptides act as neurotransmitters and neuromodulators throughout the nervous system and various end-organ targets .Physical And Chemical Properties Analysis
“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S .Scientific Research Applications
Opiate Receptor Binding
D-Ala2, MePhe4, Met(O)5-ol-enkephalin has been found to bind to morphine receptor sites in rat brain membrane preparations with a higher affinity than for enkephalin receptor sites. This peptide can be used as an iodine-125-labeled probe to measure specific binding to morphine receptor sites, providing insights into the characteristics of multiple opiate receptors (Chang et al., 1979).
Hormonal and Metabolic Responses
In normal human subjects, the administration of an enkephalin analogue, including D-Ala2, MePhe4, Met(o)-ol enkephalin (DAMME), has been observed to influence serum levels of various hormones such as prolactin, growth hormone, and others, along with changes in metabolism. This suggests the potential of DAMME in influencing neuroendocrine regulation (Stubbs et al., 1978).
Effects on ACTH and Hormone Secretion
D-Ala2, MePhe4, Met-(0)enkephalinol has been studied for its effects on pituitary hormone secretion in patients with conditions like Addison's disease and Cushing's disease. It was found to influence levels of ACTH, prolactin, and growth hormone, providing insights into its potential application in studying hormone regulation disorders (Allolio et al., 1982).
Conformational Analysis
Research involving 1H-NMR spectroscopy and theoretical calculations has been conducted on mu-selective opioids like D-Ala2, MePhe4, Met(O)-ol5 enkephalin, analyzing their conformational space and potential biological activity. This provides a deeper understanding of the molecular structure and activity relationship of such compounds (Penkler et al., 2009).
Opioid-Induced Gastric Protection
Studies have shown that opioids like D-Ala2, MePhe4, Met(0)5ol enkephalin can have a protective effect on gastric lesions induced by stress in rats. This research suggests a role for opioids in protecting the gastric mucosa, potentially implicating prostaglandins in this protective mechanism (Scoto et al., 1991).
properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHONGSQNXMPH-IQNHEXCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880074 | |
| Record name | Sandoz FK 33-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ala2,MePhe4,Met5(O))enkephalinol | |
CAS RN |
64854-64-4 | |
| Record name | FK 33-824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sandoz FK 33-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)
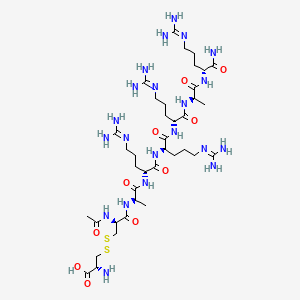
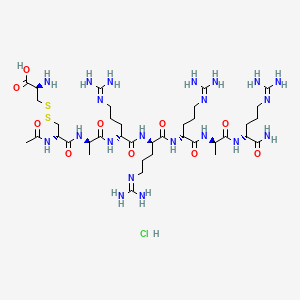
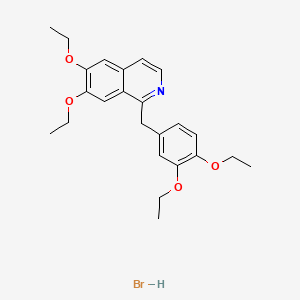
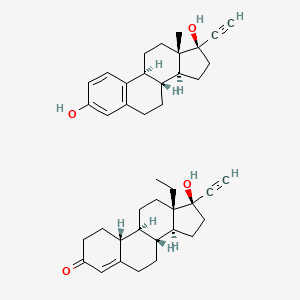
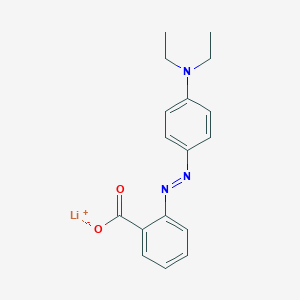
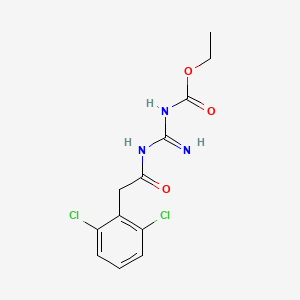
![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)
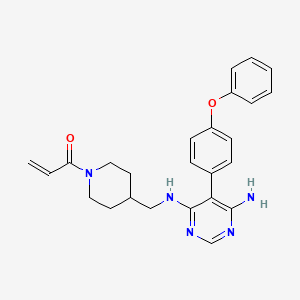


![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)

